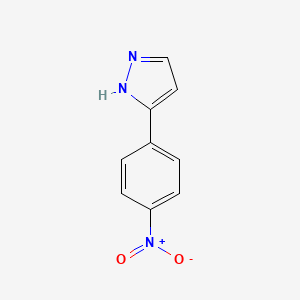

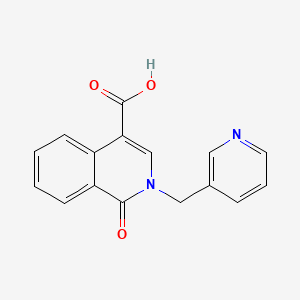

3-(4-nitrophenyl)-1H-pyrazole

Overview

Description

The compound "3-(4-nitrophenyl)-1H-pyrazole" is a derivative of the pyrazole class, which is characterized by a 5-membered ring containing two nitrogen atoms at positions 1 and 2. Pyrazole derivatives have been extensively studied due to their diverse biological activities and applications in various fields of chemistry. The presence of a nitro group at the para position of the phenyl ring in "3-(4-nitrophenyl)-1H-pyrazole" suggests that it may exhibit unique physical, chemical, and spectroscopic properties.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the reaction of hydrazines with 1,3-dicarbonyl compounds or via the cyclization of chalcones. In the case of nitro-substituted pyrazoles, a common method includes the coupling reaction between a diazonium salt and an appropriate substrate. For example, a green and straightforward synthesis of a related compound, (E)-3-(3-(4-nitrophenyl)triaz-1-en-1-yl)-1H-pyrazole-4-carbonitrile, was achieved through the coupling of 4-nitrophenyl diazonium chloride with 5-aminopyrazole-4-carbonitrile .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using spectroscopic techniques such as IR, NMR, and X-ray diffraction. For instance, the structure of 1-(2-nitrobenzoyl)-3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole was elucidated using IR, NMR, and X-ray diffraction, revealing a monoclinic space group and specific bond lengths and angles . Similarly, the structure of 3-(tert-butyl)-1-(2-nitrophenyl)-1H-pyrazol-5-amine was determined using single-crystal X-ray diffraction and spectroscopic data, with computational analysis confirming the experimental findings .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including electrophilic substitution, due to the electron-rich nature of the pyrazole ring. The nitro group in the para position can influence the reactivity of the compound, potentially making it more susceptible to nucleophilic attack. The chemical behavior of these compounds can be further analyzed through computational methods such as density functional theory (DFT), which provides insights into the electronic structure and potential reaction pathways .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, including "3-(4-nitrophenyl)-1H-pyrazole," are influenced by their molecular structure. The presence of substituents like the nitro group can affect properties such as melting point, solubility, and stability. Theoretical calculations, such as those performed for 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid, can predict properties like vibrational frequencies, NMR chemical shifts, and nonlinear optical activity . Additionally, the HOMO-LUMO gap is a critical parameter that can be correlated with the chemical reactivity and stability of the compound .

Scientific Research Applications

Chemical Reactions and Synthesis

3-(4-nitrophenyl)-1H-pyrazole and its derivatives play a significant role in various chemical reactions and synthesis processes. Volkova et al. (2021) explored the Diels-Alder reaction with 4-nitrosopyrazoles, including 3,5-dimethyl-4-nitroso-1H-pyrazole and 3(5)-methyl-4-nitroso-5(3)-phenyl-1H-pyrazole, resulting in substituted oxazines, pyrazoles, and but-2-en-1-ones. These compounds exhibit potential biological activity, such as antitumor effects (Volkova et al., 2021).

Structural and Spectroscopic Analysis

Research on 3-(4-nitrophenyl)-1H-pyrazole derivatives also extends to their structural and spectroscopic properties. Wu et al. (2011) studied the crystal structure and hydrogen bonding in 6-Amino-3-methyl-4-(3-nitrophenyl)-1-phenyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile. The study revealed insights into the stability and interactions within these molecules (Wu et al., 2011).

Biological Applications

Several studies have focused on the potential biological applications of 3-(4-nitrophenyl)-1H-pyrazole derivatives. Dhaduk and Joshi (2022) synthesized N-acetyl pyrazole derivatives, including 1-acetyl-3-aryl-5-[5'-(4-nitrophenyl)-2'-furyl]-4,5-dihydro-1H-pyrazoles, and evaluated their antibacterial and antifungal activities, demonstrating promising results (Dhaduk & Joshi, 2022).

Photophysical Characteristics

The photophysical characteristics of 3-(4-nitrophenyl)-1H-pyrazole derivatives have been studied for their potential applications in material sciences. Ibnaouf et al. (2018) investigated the absorption, fluorescence, and fluorescence quantum yield of 3-(p-nitrophenyl)-5-phenyl-1H-pyrazole in different environments, revealing its stable photophysical properties (Ibnaouf et al., 2018).

Future Directions

The future directions for research on “3-(4-nitrophenyl)-1H-pyrazole” and similar compounds could include exploring their potential applications in various fields, such as catalysis, drug development, and materials science . Further studies could also focus on improving the synthesis methods and understanding the properties and mechanisms of these compounds .

Mechanism of Action

Target of Action

It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Related compounds, such as 4-nitrophenyl phosphate, have been shown to interact with targets like low molecular weight phosphotyrosine protein phosphatase and dual specificity protein phosphatase 23 . The interaction

properties

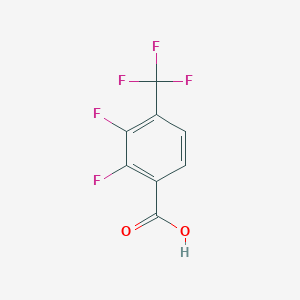

IUPAC Name |

5-(4-nitrophenyl)-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2/c13-12(14)8-3-1-7(2-4-8)9-5-6-10-11-9/h1-6H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPIYADCDDIUVPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=NN2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10371814 | |

| Record name | 3-(4-nitrophenyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-nitrophenyl)-1H-pyrazole | |

CAS RN |

20583-31-7 | |

| Record name | 3-(4-Nitrophenyl)-1H-pyrazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020583317 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(4-nitrophenyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-Nitro-phenyl)-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(4-NITROPHENYL)-1H-PYRAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K0B6P40GV5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of the synthetic method described in the paper?

A1: The paper describes a one-pot solvent-free synthesis of 1,3,5-trisubstituted 1H-pyrazoles catalyzed by H3[PW12O40]/SiO2 under microwave irradiation []. This method is significant because it offers several advantages over traditional methods:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Tert-butyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1301682.png)

![Ethyl 2-[4-oxo-2-(1,2,4-triazol-4-ylimino)-1,3-thiazolidin-3-yl]acetate](/img/structure/B1301683.png)

![2-[2-(Dimethylamino)ethenyl]-4-(2-fluorophenyl)-5-oxoindeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B1301700.png)

![2-[2-(Dimethylamino)vinyl]-4-(trifluoromethyl)-1,3-thiazole-5-carbonitrile](/img/structure/B1301715.png)

![(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B1301729.png)

![6-(Trifluoromethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B1301771.png)